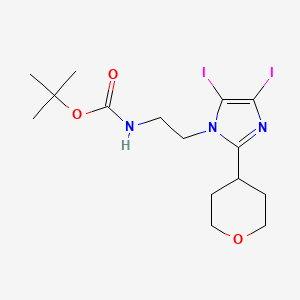
tert-butyl (2-(4,5-diiodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2-(4,5-diiodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of multiple functional groups, including imidazole, tetrahydropyran, and carbamate moieties, as well as iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(4,5-diiodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of iodine atoms: Iodination can be performed using reagents such as iodine or iodine monochloride in the presence of oxidizing agents.
Attachment of the tetrahydropyran group: This step may involve the use of protecting groups and selective deprotection strategies.
Formation of the carbamate group: This can be accomplished by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2-(4,5-diiodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives, while substitution reactions can introduce various functional groups in place of the iodine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving imidazole-containing compounds.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Applications in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which tert-butyl (2-(4,5-diiodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate exerts its effects depends on its specific interactions with molecular targets. These may include:
Binding to enzymes: Inhibition or activation of enzymatic activity.
Interaction with receptors: Modulation of receptor signaling pathways.
Alteration of cellular processes: Affecting cell proliferation, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (2-(4,5-diiodo-1H-imidazol-1-yl)ethyl)carbamate: Lacks the tetrahydropyran group.
Tert-butyl (2-(4,5-diiodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate analogs: Variations in the substituents on the imidazole or tetrahydropyran rings.
Uniqueness
The presence of both the tetrahydropyran and imidazole rings, along with the iodine atoms, makes this compound unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H23I2N3O3 |
|---|---|
Molekulargewicht |
547.17 g/mol |
IUPAC-Name |
tert-butyl N-[2-[4,5-diiodo-2-(oxan-4-yl)imidazol-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C15H23I2N3O3/c1-15(2,3)23-14(21)18-6-7-20-12(17)11(16)19-13(20)10-4-8-22-9-5-10/h10H,4-9H2,1-3H3,(H,18,21) |
InChI-Schlüssel |
VPCVDYKNCMBRCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCN1C(=NC(=C1I)I)C2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


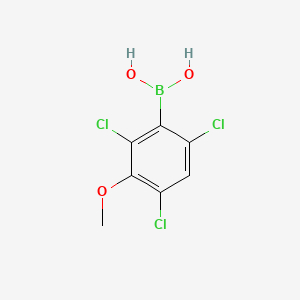
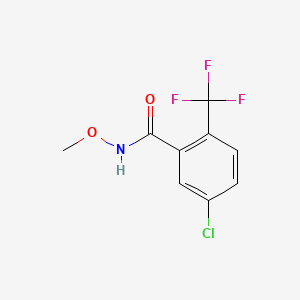
![Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate](/img/structure/B14028038.png)

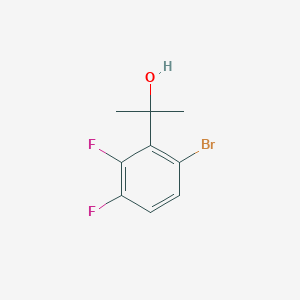



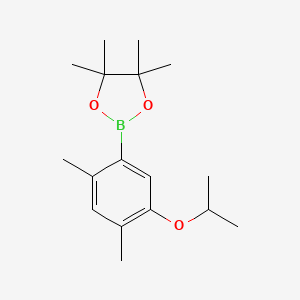
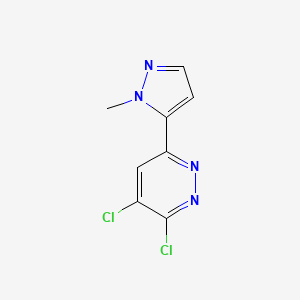
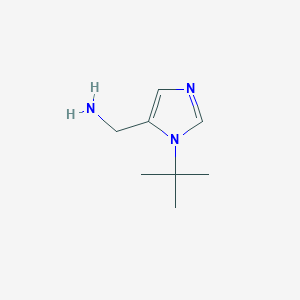
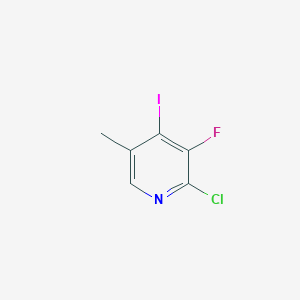
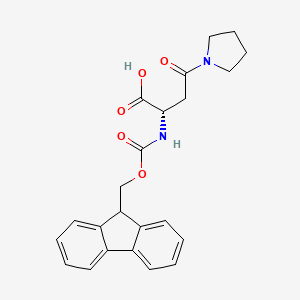
![(R)-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid](/img/structure/B14028100.png)
